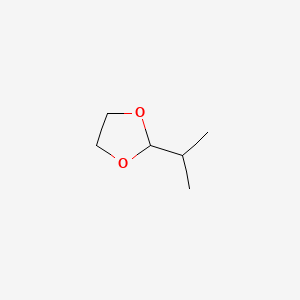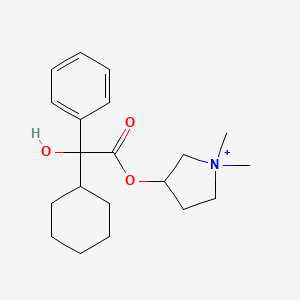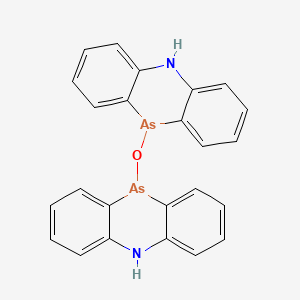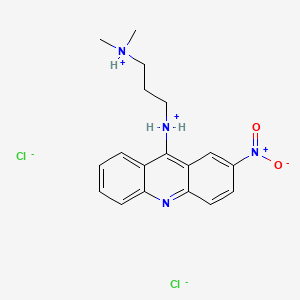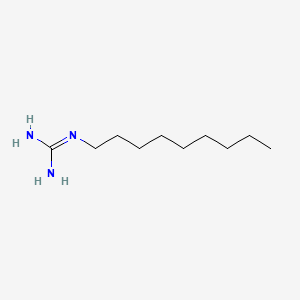
(R)-quinacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-quinacrine is a quinacrine. It is an enantiomer of a (S)-quinacrine.
Applications De Recherche Scientifique
Sclerosant and Anticarcinogenic Actions Quinacrine, known as an acridine derivative formerly used as an anti-malarial, has demonstrated sclerosant properties. These properties have been utilized for occlusion of the Fallopian tubes in both experimental animals and women. Moreover, quinacrine has shown anticarcinogenic actions. The efficacy of quinacrine as a sclerosant for female sterilization was improved when used in combination with antiprostaglandin drugs and ionic copper, also reducing side effects. There is evidence to suggest that quinacrine does not have carcinogenic effects, based on experimental and epidemiological studies (Zipper et al., 1995a), (Zipper et al., 1995b).
Non-Surgical Female Sterilization Quinacrine has been employed in the method of non-surgical female sterilization by causing inflammation and fibrosis of the proximal fallopian tube. A large-scale field trial in Vietnam with over 31,000 cases reported a low incidence of serious complications and highlighted the method's safety and effectiveness. However, the method's efficacy was notably influenced by the skill of the administering physician or midwife (Hieu et al., 1993).
Anticancer Agent (R)-Quinacrine has been revisited as an anticancer agent, particularly due to its ability to bind to DNA without inducing DNA damage. It modulates various cellular pathways that impact tumor cell survival. This characteristic suggests that quinacrine might have a potential role in cancer treatment, offering the advantages of DNA-binding agents without the associated genotoxicity (Gurova, 2009).
Propriétés
Formule moléculaire |
C23H30ClN3O |
|---|---|
Poids moléculaire |
400 g/mol |
Nom IUPAC |
(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/t16-/m1/s1 |
Clé InChI |
GPKJTRJOBQGKQK-MRXNPFEDSA-N |
SMILES isomérique |
CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



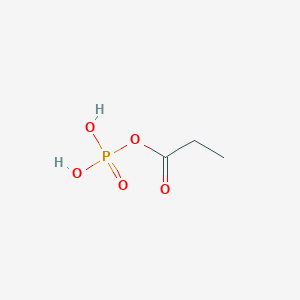

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
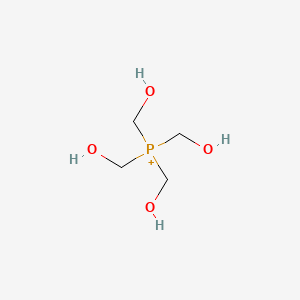
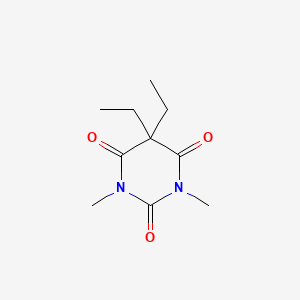

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)
